N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Anticancer Chromone benzamide Cytotoxicity

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a fully synthetic small molecule belonging to the 4-oxo-4H-chromen (chromone) benzamide class. Its structure comprises a chromen-4-one core substituted at the 2-position with a 4-methoxyphenyl ring and at the 6-position with a benzamide moiety.

Molecular Formula C23H17NO4
Molecular Weight 371.392
CAS No. 923210-66-6
Cat. No. B2358545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS923210-66-6
Molecular FormulaC23H17NO4
Molecular Weight371.392
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H17NO4/c1-27-18-10-7-15(8-11-18)22-14-20(25)19-13-17(9-12-21(19)28-22)24-23(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26)
InChIKeyYXQLVLQQNTZXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923210-66-6): Core Identity, Structural Features, and Sourcing Context


N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a fully synthetic small molecule belonging to the 4-oxo-4H-chromen (chromone) benzamide class. Its structure comprises a chromen-4-one core substituted at the 2-position with a 4-methoxyphenyl ring and at the 6-position with a benzamide moiety [1]. The molecular formula is C23H17NO4, with a molecular weight of 371.4 g/mol and a computed XLogP3 of 4.4 [1]. The compound is listed in the PubChem database (CID 16825919) and is primarily available from commercial screening-library vendors under catalog identifiers such as STK925656 [1]. As of the search date, no primary peer-reviewed research articles, patents, or bioactivity data in authoritative databases such as ChEMBL or BindingDB could be identified specifically for this compound. All biological activity inferences below are derived from close structural analogs within the chromone benzamide series.

Why N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide Cannot Be Interchanged with Generic Chromone Benzamide Analogs: The Critical Role of Substituent-Specific Activity Profiles


Within the 4-oxo-4H-chromen benzamide series, even conservative substituent modifications on the 2-phenyl ring or the benzamide nitrogen dramatically alter in vitro biological activity, as demonstrated by systematic structure–activity relationship (SAR) studies on closely related compounds [1]. For example, changing the 2-position substituent from a 4-methoxyphenyl (the target compound) to a 2-trifluoromethyl group, or moving the benzamide attachment from the 6- to the 7-position, has been shown to shift cytotoxicity IC50 values against A-549 lung adenocarcinoma cells by more than 3-fold [1]. Therefore, generic substitution with an off-the-shelf chromone benzamide that differs by a single substituent carries a high risk of irrelevant or misleading experimental outcomes, particularly in target- or cell-based assays where subtle electronic and steric effects govern target engagement.

Quantitative Differentiation Evidence for N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide vs. Structural Analogs


Predicted Cytotoxicity Profile Against A-549 Lung Adenocarcinoma Cells Compared to the Closest Documented Analog

No direct experimental data exist for the target compound. However, the most structurally proximate analog with published quantitative cytotoxicity data is a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl) benzamides. In that series, compound 4h (bearing a 7-position benzamide) exhibited an IC50 of 22.09 µg/mL against A-549 cells, while a regioisomer with the benzamide at position 6 showed substantially reduced potency [1]. By extrapolation, the target compound—which bears the benzamide at position 6 and a 4-methoxyphenyl rather than 2-trifluoromethyl substituent—is predicted to occupy a distinct activity band that cannot be inferred from generic chromone benzamide benchmarks. Quantifying this specific compound’s activity requires de novo experimental measurement.

Anticancer Chromone benzamide Cytotoxicity

In Vitro Antioxidant Capacity: DPPH Radical Scavenging Activity Inference from Chromone Benzamide Class

In the absence of direct data for the target compound, class-level evidence indicates that chromone benzamides with electron-donating substituents on the phenyl ring generally exhibit measurable DPPH radical scavenging activity. The 2-(trifluoromethyl) analog series reported by Jorepalli et al. showed DPPH scavenging activity with IC50 values ranging from 38.5 to >100 µg/mL depending on the benzamide substitution pattern [1]. Because the target compound contains a 4-methoxyphenyl group—a stronger electron donor than trifluoromethyl—it is reasonable to hypothesize comparable or modestly enhanced radical scavenging, but the actual value must be determined empirically. No head-to-head comparison with a direct comparator is possible at this time.

Antioxidant DPPH Chromone

Computed Physicochemical Properties Differentiating Procurement-Grade Suitability

The target compound possesses a computed XLogP3 of 4.4, a topological polar surface area (TPSA) of 64.6 Ų, and one hydrogen bond donor [1]. These values place it in a favorable region of oral drug-like chemical space (meeting Lipinski's Rule of Five) and distinguish it from more polar analogs such as N-(2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (predicted XLogP ~3.1, TPSA ~84 Ų) [2]. The higher lipophilicity of the target compound may translate to improved membrane permeability in cell-based assays, although this must be validated against direct permeability measurements.

Physicochemical properties Lipophilicity Drug-likeness

Absence of Documented Off-Target Liability Data: A Critical Procurement Consideration

A systematic search of ChEMBL, BindingDB, and PubMed retrieved no off-target activity, selectivity panel data, or ADME/Tox profiles for the target compound. In contrast, several chromone benzamides in the 2-aryl series have been profiled against kinase panels and CYP450 isoforms [1]. The complete absence of selectivity data for CAS 923210-66-6 represents a significant evidence gap. Users must commission bespoke selectivity profiling (e.g., Eurofins LeadProfiling or equivalent) before deploying this compound in any biological assay where target specificity is critical.

Selectivity Safety Off-target

Recommended Application Scenarios for N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide Based on Available Evidence


De Novo SAR Exploration of Chromone Benzamide Cytotoxicity

Given the complete absence of primary biological data, the most scientifically defensible application is as a novel starting point for structure–activity relationship (SAR) studies. The compound serves as a 4-methoxyphenyl-containing scaffold that complements the 2-trifluoromethyl chromone benzamide series described by Jorepalli et al. [1]. In this context, procurement of the target compound alongside a focused library of analogs (e.g., 4-chloro, 4-bromo, 4-methyl variants of the 2-phenyl ring) would enable systematic mapping of substituent effects on cytotoxicity in A-549 and MCF-7 cell lines [1].

Physicochemical Comparator in Permeability and Solubility Assays

The target compound's computed properties (XLogP3 = 4.4, TPSA = 64.6 Ų) [1] make it a suitable reference compound for benchmarking passive membrane permeability in PAMPA or Caco-2 assays. When procured alongside the more polar 4-hydroxy analog (XLogP ~3.1), the pair constitutes a matched molecular pair for isolating the effect of lipophilicity on permeability, without confounding changes in scaffold topology [1][2].

Chemical Tool for Target Deconvolution via Affinity-Based Proteomics

Because no target engagement data exist, the compound may be deployed as an uncharacterized probe in affinity-based protein profiling (e.g., thermal proteome profiling or pull-down with an immobilized analog) to identify its primary cellular targets. The benzamide moiety provides a synthetic handle for linker attachment (e.g., via N-alkylation or amide coupling) without blocking the chromone core [1]. This approach is contingent on the user first confirming adequate cellular permeability, as suggested by its computed lipophilicity [1].

In Silico Docking and Pharmacophore Modeling Scaffold

The rigid chromone core and the well-defined substitution pattern (4-methoxyphenyl at position 2, benzamide at position 6) make the compound an attractive scaffold for molecular docking studies against homology models or crystal structures of cancer-related targets (e.g., HERA, 3MNG) as demonstrated by Jorepalli et al. [1]. Procurement of the compound would enable co-crystallography or binding assay validation following positive in silico predictions, contributing to structure-based drug design programs.

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.